4-Iodobenzo[d]isothiazol-3-amine
Overview
Description
Preparation Methods
The synthesis of 4-Iodobenzo[d]isothiazol-3-amine typically involves the iodination of benzo[d]isothiazol-3-amine. One common method includes the reaction of benzo[d]isothiazol-3-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
4-Iodobenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form the corresponding amine.
Coupling Reactions: It participates in cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings to form carbon-carbon or carbon-nitrogen bonds.
Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide . Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Iodobenzo[d]isothiazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drugs for treating diseases like cancer and infections.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Iodobenzo[d]isothiazol-3-amine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes and receptors . The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar compounds to 4-Iodobenzo[d]isothiazol-3-amine include:
Benzo[d]isothiazol-3-amine: Lacks the iodine substituent and has different reactivity and applications.
4-Bromobenzo[d]isothiazol-3-amine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
4-Chlorobenzo[d]isothiazol-3-amine:
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization .
Properties
IUPAC Name |
4-iodo-1,2-benzothiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2S/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSMSVKEKXAOLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=NS2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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